molecular formula C7H14O2 B027055 2-Ethyl-2-methylbutanoic acid CAS No. 19889-37-3

2-Ethyl-2-methylbutanoic acid

Cat. No. B027055
CAS RN: 19889-37-3
M. Wt: 130.18 g/mol
InChI Key: LHJPKLWGGMAUAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 4-methyloctanoic acid, demonstrates the interest in developing efficient, high-yield methods for producing chemicals with similar structural features to 2-Ethyl-2-methylbutanoic acid. For instance, Ragoussis et al. (2007) presented a simple, economical, and high-yield (>50%) synthesis method for 4-methyloctanoic acid, starting from n-hexanal, involving key steps like the orthoester Claisen rearrangement (Ragoussis, Giannikopoulos, Skoka, & Grivas, 2007).

Molecular Structure Analysis

Research into the molecular structure of similar compounds provides insights into their electronic configuration and spatial arrangement, which are critical for understanding the reactivity and properties of 2-Ethyl-2-methylbutanoic acid. Studies on related esters and acids, such as those by Tsuji and Hayakawa (2014), have revealed the formation of complex structures and stereocomplexes, indicating the diversity of interactions and configurations possible within this chemical family (Tsuji & Hayakawa, 2014).

Chemical Reactions and Properties

Chemical reactions involving compounds with similar backbones to 2-Ethyl-2-methylbutanoic acid, such as the oxidation of 2-methylbutanol by Gluconobacter species, showcase the reactivity of these molecules. Schumacher et al. (1998) focused on the enantioselective effects during metabolism, highlighting the importance of stereochemistry in the chemical behavior of these compounds (Schumacher, Asche, Heil, Mosandl, Engel-Kristen, & Rauhut, 1998).

Physical Properties Analysis

The physical properties of 2-Ethyl-2-methylbutanoic acid and related chemicals, such as melting points, boiling points, and solubility, are essential for their application in various fields. Research into the physical properties of similar compounds helps in understanding how 2-Ethyl-2-methylbutanoic acid might behave under different conditions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemicals, define the potential uses of 2-Ethyl-2-methylbutanoic acid in synthesis and industry. Studies on the enzymatic synthesis of related esters, such as those by Kwon, Hong, and Yoon (2000), provide valuable insights into the selectivity and efficiency of biocatalytic processes, which could be applicable to 2-Ethyl-2-methylbutanoic acid (Kwon, Hong, & Yoon, 2000).

Scientific Research Applications

  • Enhancing Wine Aromas : Ethyl (2S)-2-methylbutanoate enhances the perception of fruity aromas in red wines, contributing notably to black-berry-fruit descriptors (Lytra et al., 2014).

  • Indicating Apple Product Genuineness : The metabolism of ethyl tiglate in apple fruits leads to the formation of (R)-ethyl 2-methylbutanoate, an important aroma compound in apples and an indicator for the genuineness of apple products (Hauck et al., 2000).

  • Optical Resolution in Organic Synthesis : Preferential crystallization with diethylamine successfully resolves 2-(4-chlorophenyl)-3-methylbutanoic acid, making it an attractive method for optical resolution of methylbutanoic acid (Nohira et al., 1982).

  • Analyzing Fruit Aromas : Chirospecific analysis of 2-methylbutanoates in pineapples and apples aids in the identification of potential pests (Rettinger et al., 1991).

  • Studying Wine Aging : A new method for quantifying substituted acids in red wine reveals that these acids are continuously esterified during aging, with a strong correlation observed between wine age and levels of certain esters including ethyl 2-methylpropanoate and ethyl 3-methylbutanoate (Lytra et al., 2017).

  • Evaluating Wine Aromas : Ethyl 2-hydroxy-3-methylbutanoate enantiomers in red and white wines do not significantly contribute to the fruity aroma of red wine due to their low concentrations (Gammacurta et al., 2018).

  • Apple Aroma Biosynthesis : In Red Delicious apples, the biosynthesis of 2-methylbutyl and 2-methylbutanoate esters influences apple aroma, with the production of novel 2-methyl-(2E)-butenyl esters (Rowan et al., 1996).

  • Pharmacological Applications : The ethyl acetate extract of Viburnum toronis demonstrates uterine relaxant and antinociceptive activity (Calle et al., 1999).

  • Chiroptical Properties in Organic Chemistry : Optically active 2-methyl substituted acids and esters exhibit chiroptical properties and conformational equilibrium, aiding in determination of optical purity (Korver & Gorkom, 1974).

  • Biodegradable Material Preparation : Hetero-stereocomplex formation between substituted poly(lactic acid)s with different configurations enables the versatile preparation of biodegradable materials with diverse physical properties and biodegradability (Tsuji & Hayakawa, 2014).

Safety And Hazards

2-Ethyl-2-methylbutanoic acid is classified as a flammable liquid and vapor . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

2-ethyl-2-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-4-7(3,5-2)6(8)9/h4-5H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJPKLWGGMAUAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7051840
Record name 2-Ethyl-2-methylbutyric acid
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Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-2-methylbutanoic acid

CAS RN

19889-37-3
Record name 2-Ethyl-2-methylbutanoic acid
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Record name 2-Ethyl-2-methyl butanoic acid
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Record name Butanoic acid, 2-ethyl-2-methyl-
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Record name 2-Ethyl-2-methylbutyric acid
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Record name 2-ethyl-2-methylbutyric acid
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Record name 2-ETHYL-2-METHYLBUTYRIC ACID
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Synthesis routes and methods

Procedure details

0.20 mol (63.4 g) 4-ethyl-4-methyl-3-oxo-1-aminohexane-1,1-di-phosphonic acid (IV) R2 =R3 =CH2CH3, R4 =CH3) were suspended in 600 ml 2N hydrochloric acidd and a solution of 0.8 mol (55.2 g) sodium nitrite dissolved in 1104 ml water were added dropwise to the resulting suspension with stirring over a period of 7 hours at 50° C. 2-Ethyl-2-methyl-butyric acid was formed as the organic phase and was extracted with ether. Unused nitrous acid was removed with hydrazine before working up. The aqueous phase was concentrated to around 300 ml in a rotary evaporator and alkylized to pH 9 with sodium hydroxide. The tetrasodium salt of hydroxyacetonitrile diphosphonic acid (III, M=Na) crystallized out from the cold solution in the form of the octahydrate. The yield comprised 65% (58.4 g).
Name
4-ethyl-4-methyl-3-oxo-1-aminohexane-1,1-di-phosphonic acid
Quantity
63.4 g
Type
reactant
Reaction Step One
Quantity
55.2 g
Type
reactant
Reaction Step Two
Name
Quantity
1104 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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